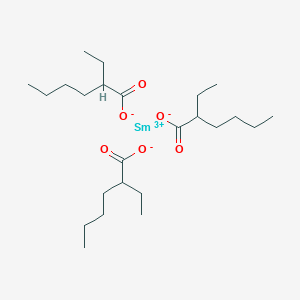

Samarium(III) 2-ethylhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Samarium(III) 2-ethylhexanoate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a highly stable and soluble compound that has a wide range of applications in various fields, including chemical synthesis, catalysis, and materials science.

Wirkmechanismus

The mechanism of action of Samarium(III) 2-ethylhexanoate in catalysis is not fully understood. However, it is believed to act as a Lewis acid catalyst, coordinating with the substrate and activating it for reaction. The Samarium(III) ion can also act as a redox catalyst, facilitating electron transfer reactions.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of Samarium(III) 2-ethylhexanoate. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Samarium(III) 2-ethylhexanoate as a catalyst is its high stability and solubility, which makes it easy to handle and use in various reactions. It is also relatively inexpensive compared to other rare earth metal catalysts. However, one limitation is that it is not as active as some other catalysts and may require higher temperatures or longer reaction times to achieve the desired results.

Zukünftige Richtungen

There are several future directions for the study of Samarium(III) 2-ethylhexanoate. One area of interest is the development of new catalytic applications, particularly in the field of asymmetric synthesis. Another area of interest is the study of its luminescent properties and its potential use in the development of new materials for electronic and optical applications. Additionally, there is potential for the use of Samarium(III) 2-ethylhexanoate in the development of new biofuels and renewable energy sources.

Synthesemethoden

Samarium(III) 2-ethylhexanoate can be synthesized using several methods, including the reaction of Samarium metal with 2-ethylhexanoic acid, the reaction of Samarium oxide with 2-ethylhexanoic acid, or the reaction of Samarium chloride with 2-ethylhexanoic acid. The most common method involves the reaction of Samarium metal with 2-ethylhexanoic acid in the presence of a solvent such as toluene or hexane. The reaction is typically carried out under an inert atmosphere at elevated temperatures, and the resulting product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

Samarium(III) 2-ethylhexanoate has been extensively studied for its catalytic properties, particularly in organic synthesis. It has been used as a catalyst in various reactions, including the synthesis of lactones, lactams, and cyclic carbonates. Additionally, it has been used in the synthesis of chiral compounds and in the conversion of biomass to biofuels. Samarium(III) 2-ethylhexanoate has also been studied for its luminescent properties and its potential use in the development of new materials for electronic and optical applications.

Eigenschaften

CAS-Nummer |

19189-20-9 |

|---|---|

Produktname |

Samarium(III) 2-ethylhexanoate |

Molekularformel |

C24H45O6Sm |

Molekulargewicht |

580 g/mol |

IUPAC-Name |

2-ethylhexanoate;samarium(3+) |

InChI |

InChI=1S/3C8H16O2.Sm/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI-Schlüssel |

IXXNKQHBHUUTIC-UHFFFAOYSA-K |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |

Kanonische SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |

Andere CAS-Nummern |

19189-20-9 19641-83-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)